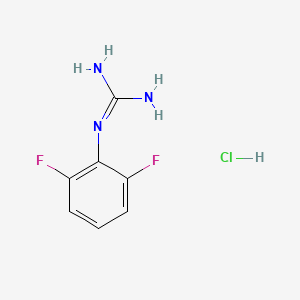

N-(2,6-difluorophenyl)guanidine hydrochloride

Description

N-(2,6-Difluorophenyl)guanidine hydrochloride (CAS 112677-41-5) is a guanidine derivative with a 2,6-difluorophenyl substituent. Its molecular formula is C₇H₈ClF₂N₃, and it has a molecular weight of 207.61 g/mol . The compound’s structure features a strongly basic guanidine group protonated as a hydrochloride salt, which enhances solubility in polar solvents. The 2,6-difluoro substitution on the aromatic ring introduces steric and electronic effects that differentiate it from other halogenated phenylguanidines.

Properties

IUPAC Name |

2-(2,6-difluorophenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N3.ClH/c8-4-2-1-3-5(9)6(4)12-7(10)11;/h1-3H,(H4,10,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHPLSVKQBJQRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N=C(N)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-difluorophenyl)guanidine hydrochloride typically involves the reaction of 2,6-difluoroaniline with cyanamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(2,6-difluorophenyl)guanidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Scientific Research Applications

N-(2,6-difluorophenyl)guanidine hydrochloride has been investigated for several applications:

Medicinal Chemistry

N-(2,6-difluorophenyl)guanidine derivatives have shown potential in the development of drugs targeting various diseases. For instance:

- Neurological Disorders: Research indicates that guanidine compounds can enhance neuromuscular transmission and may be beneficial in treating conditions like amyotrophic lateral sclerosis (ALS). A study noted that guanidine hydrochloride slowed disease progression in ALS patients when administered at doses ranging from 20 to 40 mg/kg/day .

- Anticancer Activity: Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.

Biological Research

The compound is explored for its biological activity due to its ability to form hydrogen bonds and interact with biological macromolecules. This property makes it a candidate for:

- Enzyme Inhibition Studies: Investigating its role in inhibiting specific enzymes involved in metabolic pathways.

- Receptor Binding Studies: Understanding how it interacts with various receptors may lead to insights into its therapeutic potential.

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis:

- Catalysis: It is utilized as a catalyst in multicomponent reactions such as the Mannich reaction and Ugi reaction, facilitating the formation of complex organic molecules.

- Functionalization Reactions: The compound can participate in nucleophilic substitution and addition reactions, allowing for the modification of other organic compounds.

Case Studies

Clinical Application in ALS:

A notable clinical study assessed the effects of guanidine hydrochloride on ALS patients. The results indicated that early intervention with the compound could lead to significant improvements in muscle strength and function, particularly in patients with less advanced disease stages . However, side effects such as paraesthesia and gastric disturbances were reported, necessitating careful monitoring during treatment.

Anticancer Research:

In vitro studies have demonstrated that certain guanidine derivatives exhibit selective cytotoxicity against various cancer cell lines. For example, one study reported that a derivative of N-(2,6-difluorophenyl)guanidine showed promising activity against breast cancer cells by inducing apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)guanidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine vs. Chlorine

1-(2,6-Dichlorophenyl)biguanide Hydrochloride (CAS 43058-83-9)

- Structure : Contains a 2,6-dichlorophenyl group and a biguanide moiety (two linked guanidine units).

- Molecular Formula : C₈H₁₀Cl₂N₅·HCl.

- Key Differences :

- Applications : Investigated for antidiabetic properties due to biguanide’s metal-chelating activity .

Guanfacine Hydrochloride (CAS 29110-48-3)

- Structure : Features a 2,6-dichlorophenyl group linked to guanidine via an acetyl bridge.

- Molecular Formula : C₉H₉Cl₂N₃O·HCl.

- Key Differences :

Structural Modifications: Heterocycles and Bioisosteres

N-(2,6-Difluorophenyl)-N'-[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]guanidine

- Structure : Combines a 2,6-difluorophenyl group with a pyrimidine ring.

- Molecular Formula : C₁₃H₁₃F₂N₅O₂.

- Higher molecular weight (309.10 g/mol) may reduce blood-brain barrier penetration compared to simpler guanidines .

5-(2,6-Difluorophenyl)tetrazole (CAS 188890-63-3)

Physicochemical and Pharmacological Properties

Research Findings and Implications

- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances dipole interactions and metabolic stability but reduces steric bulk compared to chlorine. This may improve the difluoro compound’s ability to penetrate membranes .

- Structural Complexity : Acetylated or heterocyclic derivatives (e.g., Guanfacine) show enhanced receptor binding and bioavailability but require more complex synthesis .

- Thermal Properties : The dichloro-acetyl-guanidine analog has a high melting point (225–227°C), suggesting strong crystalline packing, whereas difluoro analogs may exhibit lower melting points due to reduced symmetry .

Biological Activity

N-(2,6-difluorophenyl)guanidine hydrochloride is a compound that has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications, supported by relevant research findings and case studies.

Overview of the Compound

Chemical Structure and Properties

this compound is a guanidine derivative characterized by the presence of two fluorine atoms on the phenyl ring. This substitution enhances its biological activity and solubility. The compound is synthesized through the reaction of 2,6-difluoroaniline with cyanamide, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Biological Activities

This compound has been investigated for various biological activities, including:

-

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves targeting bacterial cell division proteins, which disrupts normal cellular functions. In vitro studies have shown that it has a minimum inhibitory concentration (MIC) comparable to standard antibiotics . -

Anticancer Properties

The compound has demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Studies report IC50 values indicating effective cell growth inhibition at concentrations ranging from 2.29 to 12.41 µM . Mechanistic studies suggest that this compound induces apoptosis through modulation of key signaling pathways such as ERK1/2 and Akt . -

Anti-inflammatory Effects

Preliminary studies suggest that this guanidine derivative may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This could make it a candidate for treating inflammatory diseases .

Case Studies

-

Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against multiple bacterial strains, including E. coli and S. aureus. The compound exhibited significant bactericidal activity with inhibition zones comparable to ceftriaxone, demonstrating its potential as an alternative antibiotic . -

Cytotoxicity in Cancer Models

In a comparative analysis with doxorubicin, this compound showed superior cytotoxicity in MCF-7 cells. The study highlighted its ability to induce cell cycle arrest in the S phase and trigger apoptotic pathways, indicating its potential use in cancer therapy .

The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets:

-

Enzyme Inhibition

The compound binds to enzymes involved in cellular signaling pathways, modulating their activity and leading to altered cellular responses. For instance, it has been shown to inhibit BRAF kinase activity through an allosteric mechanism . -

Membrane Disruption

Its positively charged guanidine group facilitates interactions with negatively charged components of bacterial membranes, leading to membrane destabilization and cell lysis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are validated for preparing N-(2,6-difluorophenyl)guanidine hydrochloride with ≥95% purity?

- Methodological Answer : The compound can be synthesized via condensation of 2,6-difluoroaniline with cyanamide under acidic conditions, followed by hydrochlorination. Intermediate steps may involve protecting group strategies to avoid side reactions. For example, 2,6-difluorophenyl precursors (e.g., 2-chloro-N-(2,6-difluorophenyl)acetamide) can serve as starting materials, as seen in analogous syntheses . HPLC purity validation (≥95%) is critical, as demonstrated in cyclopropylmethylamine derivatives synthesized from 2,6-difluorobenzaldehyde .

Q. How can chloride content and stoichiometry be verified in this compound?

- Methodological Answer : Use USP-compliant titration: dissolve 400 mg in water, add glacial acetic acid and methanol, and titrate with 0.1 N silver nitrate. Each mL of AgNO₃ corresponds to 3.545 mg Cl⁻. Acceptable chloride content ranges between 36.1–37.1% (anhydrous basis) . This method ensures stoichiometric HCl incorporation.

Q. What analytical techniques confirm structural integrity and purity?

- Methodological Answer :

- 1H/13C NMR : Resolve aromatic protons (2,6-difluorophenyl) and guanidine NH signals.

- Mass Spectrometry (MS/HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ for C₇H₇F₂N₃·HCl).

- HPLC : Monitor purity ≥95% using C18 columns and UV detection, as applied to structurally related guanidine derivatives .

- Melting Range : Compare to USP standards (178–189°C for guanidine HCl analogs) .

Advanced Research Questions

Q. How do fluorine substituents at the 2,6-positions influence the compound’s physicochemical properties compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electronegativity enhances thermal stability and alters solubility. For example, 2,6-difluorophenyl groups increase hydrophobicity vs. unsubstituted phenyl, requiring solvent optimization (e.g., DMF/water mixtures). Comparative studies with N-(4-cyanophenyl)guanidine hydrochloride show fluorine’s impact on crystallization behavior and hydrogen-bonding networks .

Q. What reaction parameters optimize yield and purity in large-scale synthesis?

- Methodological Answer :

- Temperature : Maintain ≤60°C during guanidine formation to prevent decomposition.

- Catalysts : Use HCl gas for efficient hydrochlorination.

- Purification : Recrystallize from ethanol/water (1:3 v/v) to remove unreacted precursors.

- Quality Control : Implement in-line FTIR to monitor intermediate formation, as seen in cyclopropane derivatives .

Q. Are there contradictions in biological activity between this compound and chlorinated analogs?

- Methodological Answer : While chlorinated analogs (e.g., [(2,6-dichlorophenyl)acetyl]guanidine) show α2A-adrenoceptor agonism (Kd = 31 nM), fluorinated derivatives may exhibit altered receptor selectivity due to smaller atomic size and stronger C-F bonds. In vitro assays (e.g., radioligand binding) should compare binding affinities across α2A/B subtypes to resolve discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.